molecular formula C16H12FNO4S2 B3016151 Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 478248-44-1

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B3016151
CAS No.: 478248-44-1
M. Wt: 365.39
InChI Key: BSOKOMGFSPUJEO-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a sulfonamide group attached to a fluorophenyl ring and a carboxylate ester group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

  • Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
  • Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
  • Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

These similar compounds share the benzothiophene core and sulfonamide group but differ in the substituents on the phenyl ring. The unique fluorine substituent in this compound may contribute to its distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets.

Properties

IUPAC Name

methyl 5-[(4-fluorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOKOMGFSPUJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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